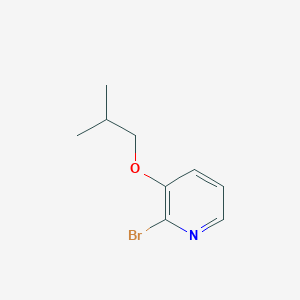

2-Bromo-3-isobutoxypyridine

Description

Properties

IUPAC Name |

2-bromo-3-(2-methylpropoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-7(2)6-12-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDSAJORSRAXAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-isobutoxypyridine typically involves the bromination of 3-isobutoxypyridine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the second position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-isobutoxypyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Aldehydes, ketones, or carboxylic acids.

Reduction: Piperidine derivatives.

Scientific Research Applications

2-Bromo-3-isobutoxypyridine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-Bromo-3-isobutoxypyridine depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The following table compares 2-Bromo-3-isobutoxypyridine with structurally related bromo-alkoxypyridines, highlighting differences in substituent positions and functional groups:

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | MDL Number |

|---|---|---|---|---|

| This compound | 1492345-69-3 | C₉H₁₂BrNO | Br (2), isobutoxy (3) | MFCD20960639 |

| 2-Bromo-5-(2-methylpropoxy)pyridine | 1144110-17-7 | C₉H₁₂BrNO | Br (2), 2-methylpropoxy (5) | MFCD23162064 |

| 2-Bromo-3-isopropoxy-6-methylpyridine | 2741856-82-4 | C₉H₁₂BrNO | Br (2), isopropoxy (3), CH₃ (6) | MFCD32708459 |

Key Observations :

- Positional Isomerism : The placement of the alkoxy group (e.g., 3- vs. 5-position) significantly impacts reactivity. For example, 2-Bromo-5-(2-methylpropoxy)pyridine may exhibit distinct electronic effects due to the alkoxy group’s meta-position relative to bromine, altering its suitability for Suzuki-Miyaura couplings .

- Steric Effects : The bulkier isobutoxy group in this compound compared to isopropoxy in 2-Bromo-3-isopropoxy-6-methylpyridine may hinder nucleophilic substitution at the 2-position .

Functional Group Analogs

Comparisons with other bromopyridine derivatives reveal differences in reactivity and applications:

Bromo-Methoxypyridines

- 5-Amino-3-bromo-2-methoxypyridine (CAS: N/A): Contains a methoxy (–OCH₃) group at the 2-position and an amino (–NH₂) group at the 5-position. The amino group enhances nucleophilicity, making this compound more reactive in palladium-catalyzed aminations compared to alkoxy-substituted analogs .

- 6-Bromo-3-methoxypyridin-2-amine (CAS: 152684-26-9): Similarity score of 0.76 to bromo-alkoxypyridines, but the methoxy group and amine substituent enable distinct reactivity in heterocyclic synthesis .

Halogenated Pyridines with Mixed Substituents

- 2-Bromo-3-hydroxy-6-iodopyridine (CAS: 129611-32-1): Substitution with iodine (a heavier halogen) at the 6-position increases molecular weight (C₅H₃BrINO) and may influence regioselectivity in cross-coupling reactions compared to bromine-only analogs .

Biological Activity

2-Bromo-3-isobutoxypyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom and an isobutoxy group on the pyridine ring suggests various interactions with biological targets, making it a candidate for further exploration in pharmacology.

Chemical Structure

The molecular formula of this compound is C11H14BrN, characterized by a bromine atom at the 2-position and an isobutoxy group at the 3-position of the pyridine ring. This specific arrangement may influence its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes. The bromine atom can participate in nucleophilic substitution reactions, while the isobutoxy group may enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Neuropharmacological Effects

Compounds structurally related to this compound have been investigated for their neuropharmacological effects. Derivatives of piperidine, which share a common structural motif, have demonstrated interactions with opioid receptors, suggesting potential analgesic properties. This interaction could position this compound as a candidate for pain management therapies.

Anti-inflammatory Properties

Pyridine derivatives are known to possess anti-inflammatory activities. For example, studies have reported that certain pyridine compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX-1 and COX-2 by related compounds indicates that this compound may also exhibit similar anti-inflammatory effects.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various pyridine derivatives for their antimicrobial efficacy. The results indicated that compounds with bromine substitutions showed enhanced activity against specific bacterial strains compared to their non-brominated counterparts.

| Compound Name | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| This compound | Inhibition Zone: 15 mm | Inhibition Zone: 18 mm |

| Control (No Bromine) | Inhibition Zone: 10 mm | Inhibition Zone: 12 mm |

Neuropharmacological Study

A neuropharmacological study focused on the interaction of piperidine derivatives with opioid receptors found that compounds similar to this compound exhibited significant affinity for kappa opioid receptors. This suggests potential applications in treating pain and addiction.

| Compound | Kappa Receptor Binding Affinity (Ki) |

|---|---|

| This compound | Ki = 45 nM |

| Reference Compound | Ki = 30 nM |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods to confirm the structure of 2-Bromo-3-isobutoxypyridine?

- Methodological Answer : Use and NMR to identify substituent positions and coupling patterns. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight, while IR spectroscopy confirms the presence of ether (C-O-C) and bromine functional groups. Cross-reference data with published spectra of structurally analogous bromopyridines (e.g., 3-Bromopyridine derivatives) to validate assignments .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow standard protocols for brominated compounds: use nitrile gloves, lab coats, and fume hoods to minimize inhalation risks. Store in airtight containers away from light. In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Consult safety data sheets (SDS) for bromopyridines for emergency measures (e.g., eye irrigation with water for 15 minutes) .

Q. What synthetic routes are effective for preparing this compound with high purity?

- Methodological Answer : Start with 3-hydroxypyridine derivatives. Introduce bromine via electrophilic substitution using in , followed by isobutoxylation using isobutyl bromide under alkaline conditions (e.g., , DMF, 80°C). Monitor reaction progress via TLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can researchers optimize 4-position selectivity in substitution reactions of this compound?

- Methodological Answer : Leverage steric and electronic effects. Use bulky bases (e.g., LDA) to direct substitution to the less hindered 4-position. Screen solvents (e.g., DMF for polar aprotic conditions) and catalysts (e.g., CuI for Ullmann-type couplings). Mechanistic insights from DFT calculations can guide transition-state stabilization strategies .

Q. What experimental approaches resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

- Methodological Answer : Systematically control variables: reagent purity (e.g., anhydrous Pd catalysts), moisture levels (use Schlenk lines), and reaction temperature. Reproduce conflicting studies with standardized conditions, and apply statistical tools (e.g., ANOVA) to identify significant factors. Cross-validate results using alternative characterization methods (e.g., GC-MS vs. NMR) .

Q. What mechanisms underlie base-catalyzed isomerization in brominated pyridine derivatives like this compound?

- Methodological Answer : Investigate via kinetic isotope effects (KIE) and -labeling to track oxygen migration. Propose intermediates (e.g., dehydrohalogenation to form pyridyne) using in-situ NMR or MS. Compare with analogous 3-Bromopyridine isomerization pathways, where base-mediated deprotonation initiates ring rearrangement .

Q. How can researchers improve selectivity in etherification reactions at the 3-position of bromopyridines?

- Methodological Answer : Optimize steric hindrance by modifying the alkoxy group (e.g., tert-butoxy vs. isobutoxy). Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency. Kinetic studies under varying temperatures can differentiate thermodynamic vs. kinetic control pathways .

Data Analysis & Experimental Design

Q. What strategies mitigate challenges in purifying this compound due to its solubility properties?

- Methodological Answer : Employ gradient elution in column chromatography (e.g., hexane to ethyl acetate) to separate polar byproducts. For recrystallization, test solvent pairs like ethanol/water or toluene/heptane. Analyze purity via melting point consistency and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers integrate literature data on bromopyridine reactivity into novel experimental designs?

- Methodological Answer : Conduct meta-analyses of published protocols (e.g., Suzuki couplings, Buchwald-Hartwig aminations) to identify trends in catalyst efficiency or solvent effects. Use cheminformatics tools (e.g., SciFinder) to map reaction pathways and predict side products. Validate hypotheses via small-scale screening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.